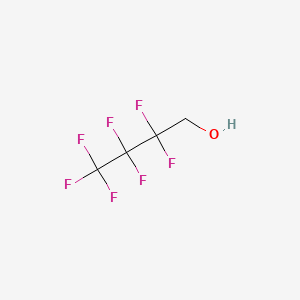

2,2,3,3,4,4,4-Heptafluoro-1-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60528. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7O/c5-2(6,1-12)3(7,8)4(9,10)11/h12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJFKAZDSQLPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7CH2OH, C4H3F7O | |

| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059914 | |

| Record name | 3:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

33.1 [mmHg] | |

| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

375-01-9 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Perfluoropropyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptafluorobutanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 2,2,3,3,4,4,4-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,4-heptafluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PERFLUOROPROPYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7VC6NQE7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2,3,3,4,4,4-Heptafluoro-1-butanol physical properties

An In-depth Technical Guide to the Physical Properties of 2,2,3,3,4,4,4-Heptafluoro-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 375-01-9), also known as 1,1-Dihydroperfluorobutanol, is a fluorinated alcohol with the linear formula CF₃CF₂CF₂CH₂OH.[1] Its unique properties, derived from its highly fluorinated structure, make it a compound of significant interest in various advanced applications. These include its use as a specialty solvent in chemical synthesis, particularly for fluorinated compounds, and as a component in the production of high-performance fluorinated polymers used in the electronics and automotive industries.[2] This guide provides a detailed overview of its core physical properties, outlines general experimental methodologies for their determination, and presents logical workflows for property characterization.

Core Physical Properties

The physical characteristics of this compound have been determined through various standardized analytical methods. The quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₄H₃F₇O | - | [2][3] |

| Molecular Weight | 200.05 g/mol | - | [1][4] |

| Appearance | Colorless, clear liquid | Standard Temperature & Pressure | [5][6] |

| Boiling Point | 96 - 97 °C (369 - 370 K) | Atmospheric Pressure | [1][7][8] |

| Density | 1.6 g/mL | at 25 °C | [1][4] |

| Refractive Index (n_D) | 1.3 | at 20 °C | [1][4] |

| Flash Point | 25 °C (77 °F) | Closed Cup | [1] |

| Enthalpy of Vaporization (ΔvapH) | 43.6 kJ/mol | at 286 K | [8] |

| Solubility | Not miscible or difficult to mix in water. | - | [7][9] |

| Vapor Pressure | See Antoine Equation Parameters Below | 273 - 298 K | [8] |

Antoine Equation Parameters: The relationship between vapor pressure (P, in bar) and temperature (T, in Kelvin) is described by the Antoine equation, log₁₀(P) = A − (B / (T + C)).

-

A: 0.81678

-

B: 220.148

-

C: -196.864 These coefficients were calculated by NIST from experimental data over a temperature range of 273 K to 297.9 K.[8]

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental protocols. While the specific literature (often cited as "lit." in catalogs) contains the detailed reports, this section outlines the general methodologies employed for such characterizations.

3.1 Boiling Point Determination The boiling point is typically determined via distillation. The sample is heated in a distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium, observed as a stable plateau on the thermometer during distillation, is recorded as the boiling point.

3.2 Density Measurement Density is commonly measured using a pycnometer or a digital density meter. The mass of a precisely known volume of the substance is measured at a controlled temperature (e.g., 25 °C). The density is then calculated by dividing the mass of the liquid by its volume.

3.3 Refractive Index Measurement A refractometer, such as an Abbé refractometer, is used to measure the refractive index. A small sample of the liquid is placed on the prism, and the instrument measures the extent to which light is bent (refracted) as it passes through the substance at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm).

3.4 Flash Point Determination The flash point is determined using a closed-cup apparatus (e.g., Pensky-Martens or Tag Closed-Cup tester). The sample is heated at a controlled rate in a closed container. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a brief flash.[1]

3.5 Vapor Pressure and Enthalpy of Vaporization Vapor pressure data is often obtained using static or dynamic methods. A static method involves measuring the pressure of the vapor in equilibrium with the liquid at different temperatures in a closed system. The enthalpy of vaporization can then be calculated from the vapor pressure data using the Clausius-Clapeyron equation. The data from Meeks and Goldfarb (1967) cited by NIST would have been obtained through such a method.[3][8]

Visualizations: Workflows and Relationships

To illustrate the processes and principles involved in characterizing this compound, the following diagrams are provided.

References

- 1. 2,2,3,3,4,4,4-七氟-1-丁醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,2,3,3,4,4,4-Heptafluoro-butanol [webbook.nist.gov]

- 4. This compound 98 375-01-9 [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | 375-01-9 [chemicalbook.com]

- 8. 2,2,3,3,4,4,4-Heptafluoro-butanol [webbook.nist.gov]

- 9. parchem.com [parchem.com]

A Comprehensive Technical Guide to 2,2,3,3,4,4,4-Heptafluoro-1-butanol (CAS: 375-01-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,4,4,4-Heptafluoro-1-butanol, a fluorinated alcohol with the CAS number 375-01-9, is a versatile chemical compound with significant applications in various scientific and industrial sectors. Its unique properties, stemming from the presence of seven fluorine atoms, make it a valuable solvent, a key building block in organic synthesis, and a component in the development of advanced materials.[1][2] This technical guide provides an in-depth overview of its physicochemical properties, synthesis, applications, and relevant experimental protocols for researchers and professionals in drug development and materials science.

Physicochemical Properties

The distinct properties of this compound are a direct result of its highly fluorinated structure.[2] This extensive fluorination imparts high density, low surface tension, and unique solvency characteristics.[2] While it exhibits strong hydrogen bonding capabilities due to the hydroxyl group, its miscibility with water is limited.[2][3]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 375-01-9 | |

| Molecular Formula | C4H3F7O | |

| Molecular Weight | 200.05 g/mol | [4] |

| IUPAC Name | 2,2,3,3,4,4,4-heptafluorobutan-1-ol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 96-97 °C (lit.) | [3] |

| Density | 1.6 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.3 (lit.) | [3] |

| Flash Point | 25 °C (77 °F) - closed cup | [4] |

| Solubility | Not miscible or difficult to mix in water. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key spectral data.

Table 2: 1H, 13C, and 19F NMR Spectral Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference(s) |

| 1H NMR | 3.99 | Triplet | 13.6 | [4] |

| 2.15 | Broad Singlet | - | [4] | |

| 13C NMR | 125.7 | Quartet | 280.4 | [4] |

| 115.5 | Triplet of Quartets | 259.9, 34.5 | [4] | |

| 110.1 | Triplet | 31.2 | [4] | |

| 60.1 | Triplet | 25.1 | [4] | |

| 19F NMR | -81.2 | Singlet | - | [4] |

| -120.3 | Singlet | - | [4] | |

| -128.1 | Singlet | - | [4] |

Table 3: FTIR and Mass Spectrometry Data

| Spectroscopic Method | Key Peaks/Fragments (m/z) | Reference(s) |

| FTIR (Fingerprint Region) | 1450, 1350, 1220, 1120, 1050, 960, 810 cm-1 | [4] |

| Mass Spectrometry (EI) | 200 (M+), 181, 169, 151, 131, 119, 101, 81, 69 | [5] |

Synthesis and Reactions

General Synthesis Routes

The synthesis of this compound can be achieved through various methods, often involving the reduction of a corresponding fluorinated carbonyl compound. One common precursor is heptafluorobutyraldehyde (B1329308) hydrate.[1] The raw materials for its synthesis can include ethyl heptafluorobutanoate, which can be reduced to the alcohol.[1]

Featured Reaction: Transesterification to 2,2,3,3,4,4,4-Heptafluorobutyl Acetate (B1210297)

A notable reaction involving this compound is its transesterification with isopropyl acetate to produce 2,2,3,3,4,4,4-heptafluorobutyl acetate.[5] This reaction is of interest for the production of specialty chemicals.[5]

-

Materials: this compound (HFBol), isopropyl acetate (IPAc), and sulfuric acid (H₂SO₄) as a catalyst.

-

Apparatus: A batch reactive distillation setup.

-

Procedure:

-

Charge the reaction vessel with an equimolar ratio of HFBol and IPAc.

-

Add H₂SO₄ as a catalyst (up to ≈0.2 mol. fr.).

-

Heat the reaction mixture to maintain a temperature range of 95 to 105 °C at atmospheric pressure.

-

During the reaction, continuously withdraw the aqueous phase of the distillate and return the organic phase as reflux.

-

Monitor the reaction progress and product formation using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Applications in Research and Development

Specialty Solvent

This compound serves as a specialty solvent in various chemical reactions, particularly in the synthesis of other fluorinated compounds where it can enhance reaction efficiency and selectivity.[1] Its unique properties also make it suitable for use as a halogenated solvent in electrospray liquid chromatography.

-

Solvent Miscibility: Ensure miscibility with other mobile phase components.

-

Volatility: Its relatively high boiling point may require optimization of ion source parameters (e.g., drying gas temperature and flow rate) to ensure efficient desolvation.

-

Ionization Efficiency: The presence of a fluorinated alcohol can influence the ionization efficiency of analytes. Method development should include a thorough evaluation of its impact on signal intensity.

Polymer Synthesis

This fluorinated butanol is a key monomer in the synthesis of advanced polymers. For instance, it is used to synthesize poly(2-hydroxyethyl vinyl ether)-block-poly(2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly(HOVE-b-HFBOVE)), which is a fluorinated amphiphilic block copolymer.[4] Such polymers are of interest for their self-assembly properties and potential applications in drug delivery and material coatings.

Precursor for Pharmaceuticals and Agrochemicals

The heptafluorobutyl moiety is a valuable functional group in the design of new pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound can serve as a precursor for introducing this group into larger molecules.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation and may cause respiratory irritation.[6]

-

Handling: Use in a well-ventilated area, and keep away from heat, sparks, open flames, and other ignition sources.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

Consult a physician in all cases of exposure.[7]

Conclusion

This compound is a chemical of significant interest due to its unique, fluorine-imparted properties. Its role as a specialty solvent, a monomer for advanced fluoropolymers, and a building block in organic synthesis highlights its importance in both academic research and industrial applications, including drug development and materials science. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use.

References

- 1. This compound | 375-01-9 [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound(375-01-9) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,2,3,3,4,4,4-Heptafluorobutyl Acetate: Transesterification Reaction of this compound and Isopropyl Acetate—Side-Product Composition [mdpi.com]

- 6. 2,2,3,3,4,4,4-ヘプタフルオロ-1-ブタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,2,3,3,4,4,4-Heptafluoro-1-butanol: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3,3,4,4,4-heptafluoro-1-butanol, a fluorinated alcohol with significant potential in various scientific and industrial fields, particularly in pharmaceutical development. This document details its chemical synonyms, physical and chemical properties, and key applications, with a focus on synthetic methodologies relevant to drug discovery and materials science.

Chemical Identity and Synonyms

This compound is a structurally unique organofluorine compound. A comprehensive list of its synonyms is provided in the table below to aid in its identification across various chemical databases and literature.

| Synonym | Reference |

| Perfluoropropyl carbinol | |

| 1H,1H-Heptafluoro-1-butanol | |

| 1,1-Dihydroperfluorobutanol | |

| 1H,1H-Heptafluorobutanol | |

| 2,2,3,3,4,4,4-heptafluorobutan-1-ol | |

| Heptafluorobutanol | |

| NSC 60528 | |

| 1-Perfluoropropylethanol | |

| Heptafluoro-1-butanol | |

| 2,2,3,3,4,4,4-Heptafluorobutyl alcohol |

Physicochemical Properties

The distinct properties of this compound, largely influenced by its high degree of fluorination, make it a valuable reagent and solvent in specialized applications.

| Property | Value | Reference |

| CAS Number | 375-01-9 | |

| Molecular Formula | C4H3F7O | |

| Molecular Weight | 200.05 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 96-97 °C | |

| Density | 1.600 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.300 | |

| Flash Point | 25 °C (77 °F) | |

| Solubility | Not miscible or difficult to mix in water. | [1] |

Applications in Research and Drug Development

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound serves as a key building block for introducing the heptafluorobutoxy moiety into molecules of interest.

3.1. Specialty Solvent: Its unique properties make it a valuable solvent for the synthesis of other fluorinated compounds, where it can enhance reaction efficiency and selectivity.

3.2. Synthesis of Fluorinated Drug Candidates: This alcohol is utilized in the synthesis of fluorinated molecules that may serve as potential drug candidates. The presence of the heptafluorobutyl group can improve the pharmacokinetic and pharmacodynamic profile of a compound.

3.3. Polymer Synthesis: this compound is used in the synthesis of fluorinated polymers. For instance, it is a precursor for producing poly(2-hydroxyethyl vinyl ether)-block-poly(2-(2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether), an amphiphilic block copolymer with potential applications in drug delivery systems.[1]

Key Experimental Protocols

Detailed methodologies for common synthetic transformations involving this compound are provided below. These protocols are foundational for researchers aiming to incorporate the heptafluorobutoxy group into their target molecules.

4.1. Transesterification for the Synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate (B1210297)

This protocol describes the synthesis of 2,2,3,3,4,4,4-heptafluorobutyl acetate via a reactive distillation process.[2]

-

Reactants: this compound (HFBol) and Isopropyl acetate (IPAc).

-

Catalyst: Sulfuric acid (H₂SO₄).

-

Procedure:

-

The reaction is conducted in a batch mode at atmospheric pressure.

-

An equimolar ratio of HFBol and IPAc is used.

-

Sulfuric acid is used as a catalyst.

-

The reaction temperature is maintained between 95 and 105 °C.

-

The progress of the reaction and the composition of the mixture can be monitored by NMR spectroscopy and GC-MS.[2]

-

-

Side Products: The reaction may produce side products such as di-isopropyl ether, acetic acid, water, and 2,2,3,3,4,4,4-heptafluorobutyl isopropyl ether.[2]

4.2. Williamson Ether Synthesis

This general protocol can be adapted for the synthesis of ethers from this compound.[3][4]

-

Reactants: An alkoxide (generated from this compound) and an alkyl halide.

-

Procedure:

-

The alcohol is deprotonated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF, DMF) to form the corresponding alkoxide.[5]

-

The alkyl halide is then added to the solution containing the alkoxide.

-

The reaction proceeds via an SN2 mechanism, leading to the formation of the ether.[5]

-

The reaction works best with primary alkyl halides to minimize elimination side reactions.[4]

-

4.3. Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of alcohols to a variety of other functional groups with inversion of stereochemistry. This is a general procedure that can be applied to this compound.[6][7]

-

Reagents: Triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

-

Nucleophile: A suitable acidic nucleophile (e.g., a carboxylic acid, phenol, or imide).[7]

-

Procedure:

-

The alcohol, nucleophile, and triphenylphosphine are dissolved in a suitable solvent (e.g., THF).

-

The solution is cooled (typically to 0 °C).

-

The azodicarboxylate is added dropwise.

-

The reaction is typically stirred at room temperature until completion.[6]

-

4.4. Esterification

This is a general protocol for the acid-catalyzed esterification of an alcohol.[9][10]

-

Reactants: this compound and a carboxylic acid.

-

Catalyst: A strong acid, such as concentrated sulfuric acid.

-

Procedure:

-

The alcohol, carboxylic acid, and a catalytic amount of strong acid are combined.

-

The mixture is heated to drive the reaction towards the ester product. In a laboratory setting, this can be achieved by heating in a hot-water bath.[10]

-

To improve the yield, an excess of one of the reactants can be used, or water can be removed as it is formed.[9]

-

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and the logical relationship of this compound to other chemical classes.

Caption: Synthetic pathways originating from this compound.

Caption: Hierarchical classification of this compound.

Signaling Pathways of Molecules Containing the Heptafluorobutoxy Moiety

While specific signaling pathways directly modulated by this compound itself are not documented, its importance lies in its role as a synthetic building block. The biological activity of molecules containing the heptafluorobutoxy group will be determined by the overall structure of the final compound and its interaction with specific biological targets.

For drug development professionals, the key consideration is how the introduction of the heptafluorobutoxy group can influence the interaction of a molecule with its target, which could be an enzyme, receptor, or ion channel. For example, if a novel kinase inhibitor is synthesized using this alcohol, the relevant signaling pathway would be the one in which that specific kinase is involved (e.g., MAPK/ERK pathway, PI3K/Akt pathway).

The logical workflow for investigating the signaling pathway implications of a newly synthesized heptafluorobutoxy-containing compound is as follows:

Caption: Workflow for elucidating the signaling pathway of a novel compound.

References

- 1. This compound | 375-01-9 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 10. uakron.edu [uakron.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2,3,3,4,4,4-Heptafluoro-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2,3,3,4,4,4-heptafluoro-1-butanol. Due to the highly fluorinated nature of this alcohol, its proton NMR spectrum exhibits distinct features that are crucial for structural elucidation and purity assessment. This document outlines the expected spectral parameters, a general experimental protocol for acquiring the spectrum, and visual representations of the underlying molecular structure and spin-spin coupling interactions.

Predicted ¹H NMR Spectral Data

While direct experimental spectral data from public databases is limited, the ¹H NMR spectrum of this compound can be reliably predicted based on established principles of NMR spectroscopy and the known effects of electronegative fluorine atoms on proton chemical shifts and coupling constants. The predicted data in a typical solvent like deuterochloroform (CDCl₃) is summarized in the table below.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₂- (Methylene protons) | ~ 4.0 - 4.5 | Triplet of triplets (tt) | ³JHF ≈ 13 Hz, ⁴JHF ≈ 2 Hz | 2H |

| -OH (Hydroxyl proton) | Variable (~1.5 - 3.0) | Singlet (broad) | - | 1H |

Note: The exact chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.

Spectral Interpretation

The structure of this compound (CF₃CF₂CF₂CH₂OH) contains two distinct proton environments, leading to two signals in the ¹H NMR spectrum.

-

Methylene (B1212753) Protons (-CH₂-) : The two protons on the carbon adjacent to the oxygen are chemically equivalent. Their signal is expected to appear significantly downfield (around 4.0-4.5 ppm) due to the strong deshielding effect of the neighboring electronegative oxygen atom and the seven fluorine atoms on the adjacent perfluoropropyl group. The multiplicity of this signal is predicted to be a triplet of triplets. This arises from:

-

Coupling to the two adjacent fluorine atoms on the C2 carbon (³JHF), which splits the signal into a triplet.

-

A smaller, long-range coupling to the two fluorine atoms on the C3 carbon (⁴JHF), which further splits each peak of the triplet into another triplet.

-

-

Hydroxyl Proton (-OH) : The hydroxyl proton signal is typically a broad singlet. Its chemical shift is variable and can be confirmed by a D₂O exchange experiment, where the -OH peak disappears upon addition of a small amount of deuterium (B1214612) oxide.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Solvent Selection : Use a deuterated solvent, typically deuterochloroform (CDCl₃), to avoid a large solvent proton signal in the spectrum.

-

Concentration : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

3.2. NMR Instrument Parameters

-

Spectrometer : A standard 300 MHz or 500 MHz NMR spectrometer is suitable.

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans : 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time (aq) : 2-4 seconds.

-

Spectral Width (sw) : A spectral width of approximately 12-15 ppm is appropriate.

-

3.3. Data Processing

-

Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.

-

Phasing and Baseline Correction : Manually phase the spectrum and apply a baseline correction.

-

Referencing : Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration : Integrate the signals to determine the relative number of protons.

Visualizing Molecular Structure and Coupling

The following diagrams, generated using the DOT language, illustrate the molecular structure and the key spin-spin coupling interactions.

Caption: Molecular structure of this compound.

Caption: Spin-spin coupling pathways for the methylene protons.

In-Depth Technical Guide: Safety Data for 2,2,3,3,4,4,4-Heptafluoro-1-butanol

This technical guide provides a comprehensive overview of the safety data for 2,2,3,3,4,4,4-Heptafluoro-1-butanol, tailored for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental protocols, and logical workflow diagrams to ensure clarity and ease of use.

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C4H3F7O | [1][2][3] |

| Molecular Weight | 200.05 g/mol | [1][2][4] |

| Appearance | Colorless clear liquid | [3][5] |

| Boiling Point | 96-97 °C | [1][6] |

| Density | 1.6 g/mL at 25 °C | [1][6] |

| Flash Point | 25 °C (77 °F) - closed cup | [4] |

| Water Solubility | Not miscible or difficult to mix | [6][7] |

| Refractive Index | n20/D 1.3 | [1][6] |

Table 2: Toxicological Data

| Parameter | Value | Species | Method | Source |

| Acute Oral Toxicity (LD50) | 3,630 mg/kg | Rat | OECD Guideline 401 (similar) | [5] |

| Acute Inhalation Toxicity (LC50) | 10,300 mg/m³/2hr | Rat | Not specified | [8] |

| Skin Irritation | Causes skin irritation (Category 2) | Rabbit (presumed) | OECD Guideline 404 (presumed) | [9] |

| Eye Irritation | Causes serious eye irritation (Category 2) | Rabbit (presumed) | OECD Guideline 405 (presumed) | [9] |

| Germ Cell Mutagenicity | No data available | [5] | ||

| Carcinogenicity | No data available | [5] | ||

| Reproductive Toxicity | No data available | [5] |

Table 3: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour.[4][5] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation.[5][9] |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation.[5][9] |

| Acute toxicity, Oral | Category 5 (May be harmful if swallowed) | H303: May be harmful if swallowed.[5] |

| Acute toxicity, Inhalation | Not classified (data insufficient) | H330: Fatal if inhaled (Note: This is from one source and may not be a harmonized classification).[5] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[5][9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the safety assessment of chemical substances like this compound. These are based on internationally recognized guidelines.

Acute Oral Toxicity (LD50) - OECD Guideline 420, 423, or 425

The acute oral toxicity is determined to assess the adverse effects occurring after a single oral dose of the substance.[10] The LD50 (Lethal Dose 50%) is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[11]

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.[12]

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycles. They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.[10]

-

Dose Administration: The test substance is administered orally in a single dose via gavage.[11] The volume administered is kept as low as possible.

-

Procedure (Example using OECD 423 - Acute Toxic Class Method):

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[4]

-

A group of three animals is dosed at the starting dose.

-

The outcome (mortality or survival) determines the next step. If mortality is observed, the next group is dosed at a lower level. If no mortality, the next group is dosed at a higher level.

-

This sequential dosing continues until the criteria for classification into a specific toxicity class are met.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10]

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals.

Acute Dermal Irritation - OECD Guideline 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.[5][13]

-

Test Animals: Healthy young adult albino rabbits are typically used.[9]

-

Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

-

Dose Application: A small amount (0.5 mL for liquids) of the test substance is applied to a small area of the skin (approximately 6 cm²) under a gauze patch.[13] Untreated skin of the animal serves as a control.[14]

-

Exposure: The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.[15]

-

Observations: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14][15] The reactions are scored using a standardized grading system.

-

Classification: The substance is classified as an irritant based on the severity and reversibility of the observed skin reactions.

Acute Eye Irritation - OECD Guideline 405

This test determines the potential of a substance to cause eye irritation or corrosion.[1][16]

-

Test Animals: Healthy young adult albino rabbits are used.[17]

-

Procedure:

-

Observations: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[17] The cornea, iris, and conjunctiva are evaluated and scored based on a standardized system.[16]

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro assay is used to detect the mutagenic potential of a chemical.[2][18]

-

Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations preventing them from synthesizing an essential amino acid (histidine or tryptophan, respectively).[2][7] The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[7]

-

Metabolic Activation: The test is performed both with and without an external metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[18]

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations.

-

The bacteria are then plated on a minimal agar (B569324) medium.

-

After incubation, the number of revertant colonies is counted.

-

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.[18]

Flash Point Determination - ASTM D93 (Pensky-Martens Closed Cup)

This method determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced.[19][20]

-

Apparatus: A Pensky-Martens closed-cup tester is used, which consists of a test cup with a close-fitting lid containing an opening for an ignition source and a stirrer.[19]

-

Procedure (Procedure A for distillate fuels and other homogeneous liquids):

-

The test cup is filled with the sample to a specified level.[19]

-

The lid is secured, and the sample is heated at a controlled rate while being stirred.[6]

-

At regular temperature intervals, the stirring is stopped, and an ignition source is applied through the opening in the lid.

-

The flash point is the lowest temperature at which a flash is observed.[19]

-

Density of Liquids - OECD Guideline 109

This guideline describes several methods for determining the density of liquids.[21][22]

-

Principle: Density is the mass of a substance per unit volume.[21][23]

-

Methods:

-

Hydrometer: A calibrated glass float is placed in the liquid, and the density is read from the scale at the point where the liquid surface meets the hydrometer stem.[22]

-

Immersed Body Method (Buoyancy Method): The weight of a body immersed in the liquid is compared to its weight in air to determine the liquid's density.[22]

-

Oscillating Densimeter: The natural frequency of a U-shaped tube filled with the liquid is measured. This frequency is directly related to the density of the liquid.[21]

-

Pycnometer: A glass flask with a precisely known volume is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume.[23]

-

Mandatory Visualizations

The following diagrams illustrate key safety-related logical workflows for this compound.

Caption: GHS Classification and Labeling Workflow.

Caption: Personal Protective Equipment (PPE) Selection Logic.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. nib.si [nib.si]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 7. biosafe.fi [biosafe.fi]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. oecd.org [oecd.org]

- 10. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 16. nucro-technics.com [nucro-technics.com]

- 17. oecd.org [oecd.org]

- 18. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 19. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 20. store.astm.org [store.astm.org]

- 21. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Stability of 2,2,3,3,4,4,4-Heptafluoro-1-butanol

Introduction

This compound (CAS No. 375-01-9) is a partially fluorinated alcohol with applications as a solvent and as a building block in chemical synthesis. Understanding its thermal stability is crucial for safe handling, storage, and for predicting its behavior in chemical reactions at elevated temperatures. This guide provides an overview of the known and expected thermal stability of this compound, including potential decomposition pathways and products, and a general methodology for its thermal analysis.

General Thermal Stability

Based on available safety data sheets, this compound is considered stable under recommended storage conditions.[1][2] However, like other fluorotelomer alcohols (FTOHs), it is expected to decompose at elevated temperatures. While specific quantitative data from techniques like Thermogravimetric Analysis (TGA) for this compound is not widely published, studies on similar short-chain FTOHs indicate that thermal degradation occurs at temperatures ranging from 200°C to over 600°C, with the presence of other substances potentially influencing the decomposition profile.

Hazardous Decomposition Products

In the event of a fire or exposure to high temperatures, this compound is expected to decompose into hazardous substances. The primary identified thermal decomposition products are listed in Table 1.

Table 1: Known Hazardous Thermal Decomposition Products

| Decomposition Product | Chemical Formula | Notes |

| Carbon Oxides | CO, CO₂ | Formed from the combustion of the organic part of the molecule. |

| Hydrogen Fluoride | HF | A highly corrosive and toxic gas resulting from the decomposition of the fluorinated alkyl chain.[1] |

Proposed Thermal Degradation Pathways

The thermal degradation of FTOHs is a complex process. Based on literature for related compounds, the decomposition of this compound is likely to proceed through the following pathways at elevated temperatures:

-

Dehydration: The elimination of a water molecule to form an unsaturated fluorinated compound.

-

Dehydrofluorination: The elimination of a molecule of hydrogen fluoride, also leading to an unsaturated product.

-

C-C Bond Cleavage: At higher temperatures, fragmentation of the carbon backbone can occur, leading to the formation of smaller perfluorinated and polyfluorinated compounds.

These initial degradation steps can be followed by further reactions, leading to a complex mixture of smaller fluorinated molecules.

Caption: Proposed initial thermal degradation pathways for this compound.

Experimental Protocols: Thermogravimetric Analysis (TGA)

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature in a controlled atmosphere.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance and furnace.

-

Inert crucibles (e.g., alumina (B75360) or platinum).

-

Gas flow controller for purge gas.

Methodology:

-

Sample Preparation:

-

Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of this compound into an inert TGA crucible. Due to its volatility, a lid with a pinhole may be used to control evaporation at lower temperatures.

-

-

TGA Analysis:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Equilibrate the sample at a starting temperature (e.g., 30°C) for a sufficient time to achieve thermal stability.

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

-

Determine the onset temperature of decomposition, typically defined as the temperature at which a specific percentage of mass loss (e.g., 5%) is observed.

-

References

An In-depth Technical Guide to the Solubility of 2,2,3,3,4,4,4-Heptafluoro-1-butanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB) is a fluorinated alcohol with unique properties that make it a valuable solvent and reagent in various scientific and industrial applications, including the pharmaceutical industry.[1] Its highly fluorinated structure imparts properties such as high density, low surface tension, and unique solvency characteristics. Understanding the solubility of HFB in a range of organic solvents is critical for its effective use in chemical synthesis, formulation development, and analytical applications. This guide provides a comprehensive overview of the solubility of HFB, including a detailed experimental protocol for its determination and a qualitative assessment of its miscibility with common organic solvents.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. As a polar, fluorinated alcohol, it is expected to be miscible with other polar organic solvents, particularly other alcohols and polar aprotic solvents. Its solubility in nonpolar solvents is likely to be more limited.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility/Miscibility | Rationale |

| Polar Protic | Methanol | Miscible | Structurally similar alcohol, capable of hydrogen bonding. |

| Ethanol | Miscible | Structurally similar alcohol, capable of hydrogen bonding. | |

| Polar Aprotic | Acetone | Miscible | Polar solvent with a dipole moment that can interact with the polar hydroxyl group of HFB. |

| Ethyl Acetate | Soluble to Miscible | Moderately polar solvent. | |

| Dichloromethane | Soluble to Miscible | Halogenated solvent, which often have good compatibility with fluorinated compounds. | |

| Chloroform | Soluble to Miscible | Halogenated solvent, similar to dichloromethane. | |

| Tetrahydrofuran (THF) | Soluble to Miscible | Polar ether. | |

| Acetonitrile | Soluble to Miscible | Polar aprotic solvent. | |

| Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | Highly polar aprotic solvent. | |

| Nonpolar Aromatic | Toluene | Partially Soluble to Insoluble | Significant difference in polarity. |

| Nonpolar Aliphatic | Hexane | Insoluble | Large difference in polarity; fluorinated compounds are often immiscible with hydrocarbons ("fluorous" effect). |

| Cyclohexane | Insoluble | Large difference in polarity. |

Experimental Protocol for Determining Solubility

The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials:

-

This compound (HFB), high purity

-

Organic solvent of interest, analytical grade

-

Scintillation vials with caps (B75204) (20 mL)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed, labeled glass vials for aliquots

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of HFB to a scintillation vial. The exact amount will depend on the expected solubility, but enough should be added to ensure a solid phase remains after equilibration.

-

Add a known volume (e.g., 10 mL) of the organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution becomes fully saturated.

-

After the initial equilibration period, cease agitation and allow the excess solid to settle for at least 2 hours at the constant temperature.

-

-

Sampling:

-

Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe, avoiding any undissolved HFB.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense a precise aliquot (e.g., 1-5 mL) of the filtered saturated solution into a pre-weighed and labeled glass vial.

-

Record the exact volume of the aliquot.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the aliquot to determine the total mass of the solution.

-

Place the vial in a well-ventilated oven at a temperature sufficient to evaporate the solvent but below the boiling point of HFB (96-97 °C) to avoid loss of the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once all the solvent has evaporated, cool the vial to room temperature in a desiccator.

-

Weigh the vial containing the dried HFB residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the HFB residue by subtracting the initial mass of the empty vial from the final constant mass.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the HFB residue from the total mass of the solution aliquot.

-

Determine the solubility in grams per 100 g of solvent:

-

Solubility ( g/100 g solvent) = (Mass of HFB residue / Mass of solvent) x 100

-

-

Alternatively, calculate the solubility in grams per liter of solution:

-

Solubility (g/L) = (Mass of HFB residue / Volume of aliquot in L)

-

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before starting any work.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Key relationships in solubility studies.

References

2,2,3,3,4,4,4-Heptafluoro-1-butanol synthesis routes

An In-depth Technical Guide to the Synthesis of 2,2,3,3,4,4,4-Heptafluoro-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique properties, imparted by the heptafluorobutyl group, include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in their synthetic endeavors. The core synthesis strategies discussed are the reduction of heptafluorobutyric acid and its derivatives, and the telomerization of tetrafluoroethylene (B6358150).

Introduction

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. This compound (HFBO) serves as a key intermediate for introducing the C3F7CH2- moiety. This guide details the most prevalent and practical methods for its laboratory and potential scale-up synthesis.

Synthesis Routes

The synthesis of this compound is primarily achieved through two major pathways:

-

Reduction of Heptafluorobutyric Acid and its Derivatives: This is the most common and direct method, utilizing potent reducing agents to convert the carboxylic acid or its more reactive derivatives (esters, acid chlorides) into the corresponding primary alcohol.

-

Telomerization of Tetrafluoroethylene: This method involves the controlled polymerization of tetrafluoroethylene in the presence of a telogen (chain transfer agent), such as methanol (B129727), to yield a mixture of fluoroalkanols.

A less common, but plausible, route involves the reduction of heptafluorobutyraldehyde.

Reduction of Heptafluorobutyric Acid and Derivatives

This approach is versatile, allowing for the use of various starting materials derived from heptafluorobutyric acid. The general transformation is depicted below:

General Reaction Scheme:

Figure 1: General scheme for the reduction of heptafluorobutyryl derivatives.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[1][2][3]

Experimental Protocol: Reduction of Ethyl Heptafluorobutyrate with LiAlH₄

-

Materials:

-

Ethyl heptafluorobutyrate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

10% Sulfuric acid

-

Saturated aqueous sodium sulfate (B86663)

-

Anhydrous magnesium sulfate

-

-

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of ethyl heptafluorobutyrate (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous sodium sulfate at 0 °C to decompose any excess LiAlH₄.

-

The mixture is then acidified with 10% sulfuric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by distillation to yield this compound.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Ethyl heptafluorobutyrate | General Procedure |

| Reducing Agent | LiAlH₄ | [1][2][3] |

| Solvent | Anhydrous Diethyl Ether | [4] |

| Temperature | 0 °C to room temperature | [1] |

| Reaction Time | 2-4 hours | General Procedure |

| Typical Yield | High (specific data for this substrate not found) | [2] |

Logical Workflow for LAH Reduction:

Figure 2: Workflow for the LAH reduction of ethyl heptafluorobutyrate.

Catalytic hydrogenation offers a scalable and potentially safer alternative to metal hydride reductions. This method typically involves the use of a heterogeneous or homogeneous catalyst under a hydrogen atmosphere.

Experimental Protocol: Homogeneous Catalytic Hydrogenation of Methyl Heptafluorobutyrate [5][6]

-

Materials:

-

Methyl heptafluorobutyrate

-

Ru-MACHO™ catalyst

-

Anhydrous methanol

-

Sodium methoxide (B1231860) (NaOMe)

-

Hydrogen gas

-

-

Apparatus:

-

A high-pressure autoclave equipped with a magnetic stirrer and a gas inlet.

-

-

Procedure:

-

The autoclave is charged with methyl heptafluorobutyrate, anhydrous methanol, sodium methoxide, and the Ru-MACHO™ catalyst under an inert atmosphere.

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure.

-

The reaction mixture is stirred and heated to the specified temperature for the required duration.

-

After the reaction is complete, the autoclave is cooled to room temperature, and the excess hydrogen is carefully vented.

-

The reaction mixture is analyzed by GC to determine the conversion and yield.

-

The product can be isolated by distillation.

-

Quantitative Data: [6]

| Parameter | Value |

| Starting Material | Methyl heptafluorobutyrate |

| Catalyst | Ru-MACHO™ |

| Solvent | Methanol |

| Base | Sodium Methoxide |

| Temperature | 40 °C |

| Pressure | 10 bar H₂ |

| Yield | High (specific data for this substrate not provided in abstract) |

A patent also describes the heterogeneous hydrogenation of heptafluorobutyric acid using a rhodium or iridium catalyst.[7]

Quantitative Data for Heterogeneous Hydrogenation: [7]

| Parameter | Value |

| Starting Material | Heptafluorobutyric acid |

| Catalyst | 5% Rhodium on carbon |

| Temperature | 50-150 °C |

| Pressure | 5-15 atmospheres H₂ |

| Reaction Time | 2-24 hours |

Telomerization of Tetrafluoroethylene

This industrial method allows for the direct synthesis of a range of fluoroalkanols, including this compound, from tetrafluoroethylene (TFE) and methanol.[8] The reaction produces a mixture of telomers with the general formula H(CF₂CF₂)nCH₂OH.

Experimental Protocol: Telomerization of TFE with Methanol [8]

-

Materials:

-

Tetrafluoroethylene (TFE)

-

Methanol

-

Polymerization initiator (e.g., a peroxide)

-

-

Apparatus:

-

A high-pressure autoclave equipped for continuous gas feed.

-

-

Procedure:

-

Methanol and a polymerization initiator are charged into the autoclave.

-

The autoclave is heated to the reaction temperature (e.g., 95 °C).

-

TFE is continuously introduced into the autoclave to maintain a constant pressure (e.g., 7 kg/cm ² gauge).

-

The reaction is allowed to proceed for a set duration (e.g., 6 hours).

-

After the reaction, the autoclave is cooled, and unreacted TFE is vented.

-

The resulting mixture is rectified to remove excess methanol and to separate the telomer mixture.

-

The telomer mixture is then fractionally distilled to isolate the desired product, H(CF₂CF₂)₂CH₂OH.

-

Quantitative Data from an Example: [8]

| Parameter | Value |

| Telogen | Methanol |

| Monomer | Tetrafluoroethylene |

| Temperature | 95 °C |

| Pressure | 7 kg/cm ² gauge |

| Reaction Time | 6 hours |

| Product Distribution | |

| n=1 (HCF₂CF₂CH₂OH) | 80.1% |

| n=2 (H(CF₂CF₂)₂CH₂OH) | 18.1% |

| n=3 (H(CF₂CF₂)₃CH₂OH) | 1.6% |

| n=4 (H(CF₂CF₂)₄CH₂OH) | 0.2% |

Logical Workflow for Telomerization:

Figure 3: Workflow for the synthesis of fluoroalkanols via TFE telomerization.

Conclusion

The synthesis of this compound can be effectively achieved through several routes, with the reduction of heptafluorobutyric acid derivatives and the telomerization of tetrafluoroethylene being the most prominent. The choice of method will depend on the desired scale, available starting materials, and safety considerations. The reduction of esters with lithium aluminum hydride is a reliable laboratory-scale method, while catalytic hydrogenation presents a more scalable and potentially safer alternative. The telomerization of tetrafluoroethylene is a viable industrial process that yields a mixture of fluoroalkanols from which the target compound can be isolated. This guide provides the necessary foundational knowledge and experimental frameworks to enable researchers to synthesize this valuable fluorinated building block.

References

- 1. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Homogeneous catalytic hydrogenation of perfluoro methyl esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. US4273947A - Hydrogenation of fluorine-containing carboxylic acids - Google Patents [patents.google.com]

- 8. US4346250A - Telomerization of tetrafluoroethylene - Google Patents [patents.google.com]

A Guide to the Purity Analysis of 2,2,3,3,4,4,4-Heptafluoro-1-butanol for Researchers and Drug Development Professionals

An In-depth Technical Overview of Core Analytical Methodologies

In the landscape of pharmaceutical development and scientific research, the purity of chemical reagents is paramount. This is particularly true for specialized compounds such as 2,2,3,3,4,4,4-Heptafluoro-1-butanol (HFB), a fluorinated alcohol with applications in the synthesis of novel materials and as a potential component in drug formulations. This technical guide provides a comprehensive overview of the methodologies employed in the purity analysis of HFB, offering detailed experimental protocols and data presentation for researchers, scientists, and professionals in drug development.

Introduction to this compound and the Imperative of Purity

This compound, with the chemical formula C4H3F7O, is a colorless liquid with a unique set of properties owing to its high degree of fluorination. Its use in sensitive applications necessitates a rigorous assessment of its purity to ensure the absence of contaminants that could lead to undesirable side reactions, altered biological activity, or compromised product stability. The purity of commercially available HFB is typically stated as ≥98.0%. The primary analytical technique for determining the purity of HFB is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Quantitative Data Summary

The purity of this compound is a critical parameter for its application. The following table summarizes the typical purity specifications and related information for commercially available HFB.

| Parameter | Value | Analytical Method | Source |

| Purity | ≥98.0% | Gas Chromatography (GC) | TCI Chemicals |

| Purity | 98% | Not Specified | Sigma-Aldrich |

| Purity | 98% | Not Specified | Chemsavers[1] |

Note: The specific impurity profile is often not detailed in commercially available product information. A thorough purity analysis should aim to identify and quantify any minor components.

Experimental Protocols for Purity Analysis

A robust purity analysis of this compound relies on well-defined experimental protocols. Gas Chromatography is the most prevalent method for this purpose.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For HFB, a GC-FID system provides high sensitivity and a wide linear range.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a suitable starting point. A column with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is commonly used.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 200 °C for 5 minutes.

-

-

Injection Volume: 1 µL of a diluted sample (e.g., 1% in a suitable solvent like acetone (B3395972) or ethyl acetate).

-

Data Analysis: The purity is determined by calculating the area percent of the main HFB peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the identification of unknown impurities, coupling a gas chromatograph to a mass spectrometer is essential. GC-MS provides structural information about the separated components, enabling their identification.

Methodology:

The GC conditions can be similar to those used for GC-FID.

-

Mass Spectrometer: An electron ionization (EI) source with a quadrupole or ion trap mass analyzer.

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 30 to 400.

-

Data Analysis: The resulting mass spectra of any impurity peaks can be compared against spectral libraries (e.g., NIST) for identification.

Visualization of the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the purity analysis of a chemical compound like this compound.

References

Methodological & Application

Application Notes and Protocols for 2,2,3,3,4,4,4-Heptafluoro-1-butanol in Fluorinated Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,3,3,4,4,4-heptafluoro-1-butanol as a specialty solvent in fluorinated synthesis, with a focus on its role in nucleophilic substitution reactions. The unique properties of this fluorinated alcohol can lead to enhanced reaction rates and selectivity, making it a valuable tool in the synthesis of fluorinated pharmaceuticals and other advanced materials.

Introduction

This compound is a fluorinated alcohol recognized for its exceptional thermal stability and low surface tension, which makes it suitable for various applications in advanced materials and chemical synthesis.[1] In the realm of fluorinated synthesis, it serves as a specialty solvent that can significantly influence reaction efficiency and selectivity.[1] Its utility is particularly noted in the pharmaceutical industry for the synthesis of fluorinated drug candidates, which often exhibit enhanced bioavailability and efficacy.

The key to the advantageous properties of this compound and other fluorinated alcohols lies in their strong hydrogen-bonding donor ability and low nucleophilicity. This combination allows the solvent to activate substrates and reagents through hydrogen bonding without participating as a nucleophile in the reaction, thus minimizing side products.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value |

| Molecular Formula | C₄H₃F₇O |

| Molecular Weight | 200.05 g/mol |

| Boiling Point | 96-97 °C |

| Density | 1.6 g/mL at 25 °C |

| Refractive Index | n20/D 1.3 |

| Flash Point | 25 °C |

| CAS Number | 375-01-9 |

(Source: Sigma-Aldrich)[2]

Applications in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a crucial reaction for the synthesis of aryl fluorides, which are common motifs in pharmaceuticals. The reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. Fluorinated alcohols like this compound can play a significant role in promoting these reactions.

Signaling Pathway for Solvent-Assisted SNAr Reaction

The following diagram illustrates the proposed mechanism by which a fluorinated alcohol solvent can facilitate a nucleophilic aromatic substitution reaction.

Experimental Protocols

While specific, detailed protocols for the use of this compound as the primary solvent in fluorination reactions are not abundantly available in published literature, the following generalized protocol for a nucleophilic aromatic substitution (SNAr) reaction is provided. This protocol is based on the known principles of using fluorinated alcohols as solvents and should be optimized for specific substrates.

General Protocol for SNAr Fluorination

Objective: To synthesize a fluorinated aromatic compound from an activated chloro- or nitro-aromatic precursor using a fluoride salt in this compound.

Materials:

-

Activated aromatic precursor (e.g., 4-chloronitrobenzene)

-

Fluoride source (e.g., anhydrous potassium fluoride, cesium fluoride)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, optional)

-

This compound (anhydrous)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle or oil bath with temperature control

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the activated aromatic precursor (1.0 eq), the fluoride source (1.5 - 2.0 eq), and the phase-transfer catalyst (0.1 eq, if used).

-

Add anhydrous this compound to the flask to achieve a desired concentration (e.g., 0.1-0.5 M).

-

Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-